
8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound with a quinazoline skeleton. Quinazoline derivatives have demonstrated various biological activities, including antitumor effects . In this article, we’ll explore its synthesis, properties, and applications.
Preparation Methods
The synthetic route for this compound involves several steps:
Chlorination: Commercially available (1) is chlorinated using phosphorus oxychloride to form (2).
Nucleophilic Substitution: Compound 2 reacts with substituted anilines (3a–3g) to yield key intermediates (4a–4g).
Hydrolysis: Intermediates 4a–4g are hydrolyzed with ammonia to produce (5a–5g).
Amidation: Compound 6 is synthesized by amidation of 2-chloroacetyl chloride, which reacts with intermediates 5a–5g to yield the target compounds with high yields.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve hydrogenation with a metal catalyst.
Major Products: The products formed from these reactions can vary based on the substituents and reaction conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its effects on cellular processes, such as cell growth and signaling pathways.
Medicine: Assess its antitumor activity and potential as a drug candidate.
Industry: Investigate its use in materials science or as a starting material for pharmaceutical synthesis.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other quinazoline derivatives.
Similar Compounds: Mention related compounds, such as , which is used as a positive control in antitumor studies.
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
8-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-6-4-2-3-5-7(6)14-9(16)15-8(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI Key |
RDUWLTVISYEIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NC(=O)N=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


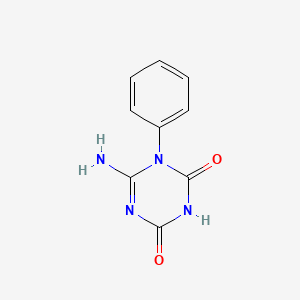
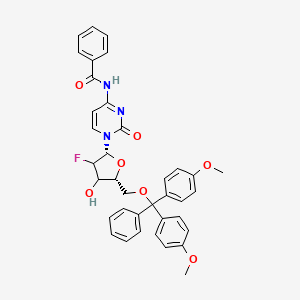
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
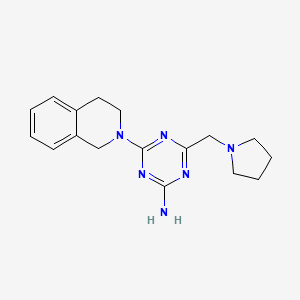
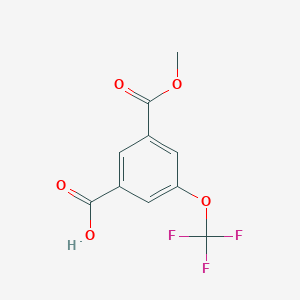

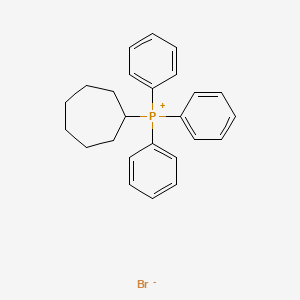
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
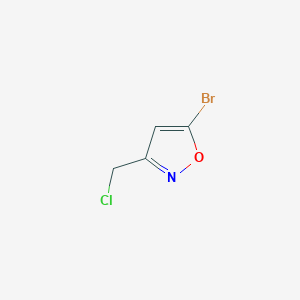
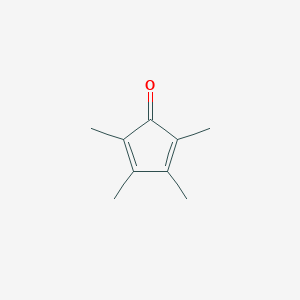
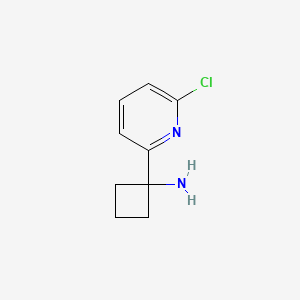
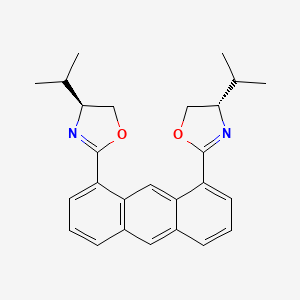

![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)
